molecular formula C12H23ClN6O2 B1449460 bis(2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol) hydrochloride CAS No. 2097936-95-1

bis(2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol) hydrochloride

Cat. No. B1449460
M. Wt: 318.8 g/mol
InChI Key: CRWQFDQNSSQKSL-UHFFFAOYSA-N
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Description

Bis(2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol) hydrochloride is a chemical compound with a molecular weight of 318.81 . Its IUPAC name is 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol hemihydrochloride .


Synthesis Analysis

The synthesis of pyrazole-based ligands, which are similar to the compound , has been demonstrated in various studies . These ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .


Molecular Structure Analysis

The InChI code for this compound is 1S/2C6H11N3O.ClH/c21-5-4-6(7)9(8-5)2-3-10;/h24,10H,2-3,7H2,1H3;1H . This code provides a detailed description of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving bis(2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol) hydrochloride are not mentioned in the search results, pyrazole-based ligands have been used in various applications including as a catalyst for hydrolysis reactions and oxidation .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 318.81 . More specific physical and chemical properties such as boiling point, density, solubility, and acidity coefficient are not available in the search results.

Scientific Research Applications

Imidazole and Pyrazole Derivatives in Antitumor Activity

Imidazole Derivatives and Their Antitumor Activity : This review discusses various imidazole derivatives, including those related to pyrazole structures, and their potential as antitumor drugs. Some of these compounds have advanced past preclinical testing, indicating the role of similar structures in developing new antitumor agents and compounds with diverse biological properties (Iradyan et al., 2009).

Synthesis and Application of Related Compounds

A Practical Synthesis of 5,5′-Methylene-bis(benzotriazole) : This paper describes a practical method for synthesizing a compound that, like the target compound, involves complex nitrogen-containing structures. It highlights the importance of such molecules in creating metal passivators and light-sensitive materials, suggesting potential research applications for similar compounds (Gu et al., 2009).

Environmental and Health Impact Studies

Bisphenol A (BPA) Research : Although not directly related, research on BPA's environmental and health impacts provides a framework for studying similar compounds. Understanding BPA's endocrine-disrupting effects and its widespread human exposure could guide research on related compounds, focusing on environmental persistence, bioaccumulation, and potential health risks (vom Saal & Hughes, 2005).

Heterocyclic Chemistry and Drug Development

Chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones : This review emphasizes the reactivity and application of dicyanomethylene pyrazoline derivatives in synthesizing heterocyclic compounds and dyes, hinting at the synthetic versatility and potential application of similar pyrazoline-based compounds in creating novel materials and therapeutic agents (Gomaa & Ali, 2020).

properties

IUPAC Name

2-(5-amino-3-methylpyrazol-1-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H11N3O.ClH/c2*1-5-4-6(7)9(8-5)2-3-10;/h2*4,10H,2-3,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWQFDQNSSQKSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CCO.CC1=NN(C(=C1)N)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

bis(2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol) hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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